molecular formula C6H8N4 B13286528 6-Aminopyridine-2-carboxamidine

6-Aminopyridine-2-carboxamidine

Cat. No.: B13286528
M. Wt: 136.15 g/mol
InChI Key: YLMYNNYTGBJFCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminopyridine-2-carboxamidine is a heterocyclic organic compound with the molecular formula C6H8N4 It is a derivative of pyridine, characterized by an amino group at the 6th position and a carboxamidine group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminopyridine-2-carboxamidine typically involves the reaction of 6-aminopyridine with cyanamide under specific conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxamidine group.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 6-Aminopyridine-2-carboxamidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The amino and carboxamidine groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

6-Aminopyridine-2-carboxamidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-Aminopyridine-2-carboxamidine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 6-Aminopyridine-2-carboxylic acid
  • 2-Aminopyridine-3-carboxylic acid
  • 4-Aminopyridine-2-carboxylic acid

Comparison: 6-Aminopyridine-2-carboxamidine is unique due to its specific functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4

Molecular Weight

136.15 g/mol

IUPAC Name

6-aminopyridine-2-carboximidamide

InChI

InChI=1S/C6H8N4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H2,7,10)(H3,8,9)

InChI Key

YLMYNNYTGBJFCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)N)C(=N)N

Origin of Product

United States

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